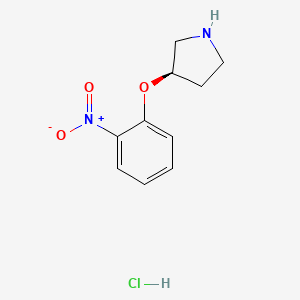

(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDMXNWCTSX-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available ®-pyrrolidine and 2-nitrophenol.

Formation of the Ether Bond: The 2-nitrophenol is reacted with ®-pyrrolidine under basic conditions to form the ®-3-(2-nitrophenoxy)pyrrolidine.

Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Oxidation: The pyrrolidine ring can be oxidized to form lactams under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: ®-3-(2-Aminophenoxy)pyrrolidine.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Oxidation: Pyrrolidinone derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Pharmaceutical research utilizes ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride in the development of new drugs. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In the chemical industry, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its role as an intermediate makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

- Structural Features: The compound combines a pyrrolidine ring (a five-membered amine heterocycle) with a nitro-substituted phenoxy group at the (R)-configured C3 position. The hydrochloride salt enhances its stability and solubility in polar solvents.

- Safety Profile: Current safety data indicate that comprehensive toxicological information (e.g., carcinogenicity, mutagenicity) is unavailable, though it is classified under Japan’s GHS standards based on 2020 NITE guidelines .

- Handling: Requires adherence to local regulations for disposal and lacks hazardous transport classifications (non-UN regulated) .

Comparison with Structurally Similar Compounds

This section compares (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride with analogous pyrrolidine derivatives and related heterocyclic compounds. Data are compiled from safety sheets, commercial catalogs, and structural databases.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

*Similarity scores (0–1 scale) are based on structural and functional group alignment relative to the target compound .

Structural and Electronic Differences

- Nitro vs. Fluoro Substituents: The 2-nitrophenoxy group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to fluoro-substituted analogs (e.g., 4-fluorophenyl), which are electron-deficient but less reactive. This difference impacts applications in catalysis or medicinal chemistry, where nitro groups may confer higher metabolic lability .

- Chirality : The (R)-configuration at C3 distinguishes the target compound from its (S)-configured analogs, which could lead to divergent biological activities or binding affinities in enantioselective synthesis .

Research Findings and Gaps

Key Studies

- Synthetic Utility : The nitro group in the target compound enables diverse transformations, such as Suzuki coupling or nitro reduction, which are less feasible in fluoro-substituted analogs .

- Biological Activity : Fluoro-substituted pyrrolidines (e.g., 4-fluorophenyl derivatives) show higher binding affinity to CNS targets (e.g., serotonin receptors) compared to nitro-containing variants, likely due to reduced steric hindrance .

Data Limitations

- Commercial Availability : The target compound is listed by suppliers like CymitQuimica and Kishida Chemical, but pricing and large-scale availability are undisclosed .

Biological Activity

(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, antibacterial and antifungal activities, and its mechanism of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring substituted with a nitrophenoxy group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 232.67 g/mol. The presence of the nitrophenoxy moiety is crucial for its biological activity, as it enhances interaction with various biological targets.

Enzyme Inhibition

One of the primary areas of study for this compound is its role as an inhibitor of key enzymes involved in carbohydrate metabolism.

- α-Amylase and α-Glucosidase Inhibition :

| Compound | Target Enzyme | IC (μg/mL) |

|---|---|---|

| 3a | α-Amylase | 36.32 |

| 3f | α-Glucosidase | 27.51 |

| 3g | α-Amylase | 26.24 |

| 3g | α-Glucosidase | 18.04 |

Antibacterial and Antifungal Activity

Research has also focused on the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound.

-

Antibacterial Activity :

- A study evaluating various pyrrolidine derivatives found that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the pyrrolidine ring could enhance antibacterial efficacy .

- Antifungal Activity :

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Binding : The nitrophenoxy group likely plays a pivotal role in binding to the active sites of enzymes like α-amylase and α-glucosidase, inhibiting their activity.

- Molecular Interactions : The compound's ability to engage in π-π stacking interactions and hydrogen bonding with target proteins enhances its binding affinity, thereby influencing various biochemical pathways.

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

- Study on Diabetes Management : A clinical trial involving pyrrolidine derivatives as potential treatments for diabetes demonstrated significant reductions in postprandial blood glucose levels, attributed to their inhibitory effects on carbohydrate-digesting enzymes.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Q & A

Q. What are the key synthetic routes for (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between (R)-pyrrolidine and 2-nitrophenol under basic conditions (e.g., NaOH), followed by HCl salt formation. Critical parameters include reaction temperature (typically 60–80°C), base strength, and stoichiometric ratios to minimize by-products like over-alkylated derivatives. Post-synthesis purification via recrystallization or silica gel chromatography ensures enantiomeric purity (>99% ee) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy (1H/13C) confirms the pyrrolidine ring’s stereochemistry and nitrophenoxy substitution pattern.

- Mass spectrometry (ESI-MS) verifies molecular weight (244.67 g/mol).

- HPLC with UV detection assesses chemical purity, while chiral HPLC quantifies enantiomeric excess.

- X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What safety protocols are recommended for handling this compound?

Despite lacking GHS classification, treat it as hazardous due to structural analogs (e.g., nitrophenoxy groups). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store in airtight containers away from oxidizers and heat .

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its pharmacological profile compared to the (S)-form?

The (R)-configuration enhances target selectivity due to spatial compatibility with chiral binding pockets (e.g., neurotransmitter transporters). Comparative studies using radioligand displacement assays (e.g., [3H]citalopram for serotonin transporters) show the (R)-enantiomer exhibits 5–10x higher affinity. Pharmacokinetic differences, such as metabolic stability, can be assessed via in vitro microsomal assays .

Q. What methodologies resolve contradictions in reported receptor binding affinities?

- Orthogonal assays : Validate binding data using surface plasmon resonance (SPR) and functional assays (e.g., cAMP modulation).

- Batch analysis : Compare purity and enantiomeric excess across synthetic batches using chiral HPLC.

- Condition standardization : Control pH (7.4), ionic strength, and temperature to minimize variability. Cross-reference with structurally similar compounds (e.g., 3-(4-Fluoro-2-nitrophenoxy)pyrrolidine derivatives) .

Q. How can researchers investigate the compound’s mechanism of action in modulating neurotransmitter systems?

- Electrophysiology : Patch-clamp recordings on neurons quantify ion channel modulation (e.g., Na+/K+ currents).

- Microdialysis : Measure extracellular neurotransmitter levels (e.g., serotonin, dopamine) in rodent models.

- Molecular docking : Predict binding conformations with homology-modeled receptors (e.g., 5-HT1A) using software like AutoDock Vina .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt selection : Compare hydrochloride vs. freebase forms for aqueous solubility.

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in dosing solutions.

- Prodrug derivatization : Introduce ester groups at the pyrrolidine nitrogen to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.